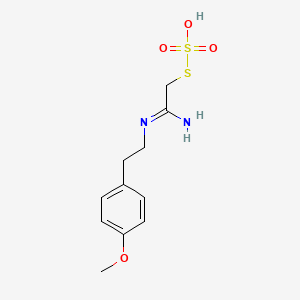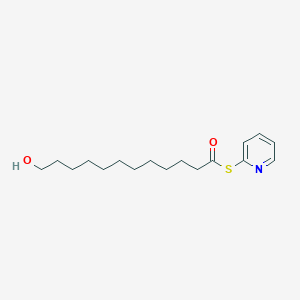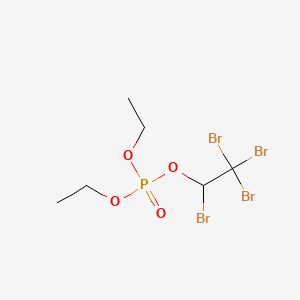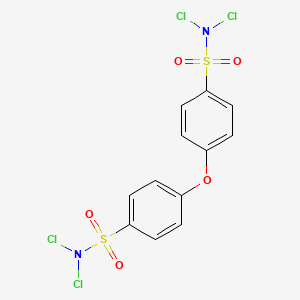
4,4'-oxybis(N,N-dichlorobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring two benzene rings connected by an oxygen atom and each benzene ring substituted with a dichlorosulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) typically involves the reaction of 4,4’-oxybis(benzenesulfonyl chloride) with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorosulfonamide groups are replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as water, methanol, and chloroacetamide, leading to the formation of addition products.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include dichloroethylene, trichloroethylene, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane .
Major Products Formed
The major products formed from the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include bissulfony limines and various addition products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves its ability to undergo nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of highly electrophilic intermediates that can react with various nucleophiles, leading to the modification of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dichlorobenzenesulfonamide): Similar structure but with a methylene bridge instead of an oxygen atom.
N,N,N’,N’-Tetrachlorobiphenyl-4,4’-disulfonamide: Another related compound with a biphenyl structure.
Uniqueness
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is unique due to the presence of the oxygen bridge between the benzene rings, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
41596-22-9 |
|---|---|
Molekularformel |
C12H8Cl4N2O5S2 |
Molekulargewicht |
466.1 g/mol |
IUPAC-Name |
N,N-dichloro-4-[4-(dichlorosulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl4N2O5S2/c13-17(14)24(19,20)11-5-1-9(2-6-11)23-10-3-7-12(8-4-10)25(21,22)18(15)16/h1-8H |
InChI-Schlüssel |
GQPBQLQKGJPOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(Cl)Cl)S(=O)(=O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



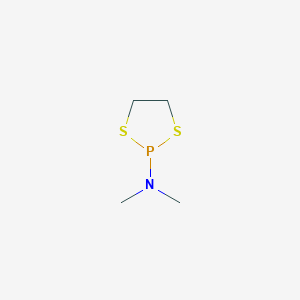
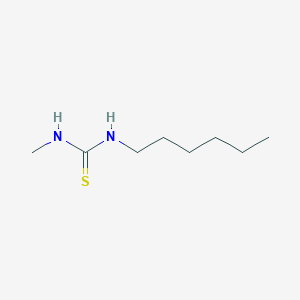
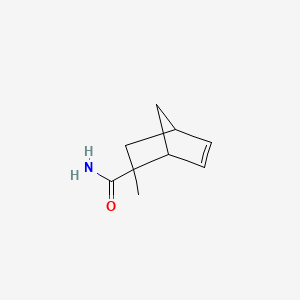
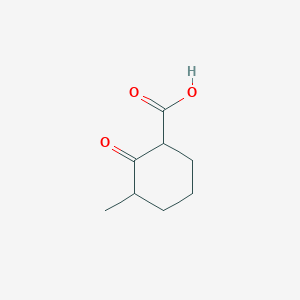
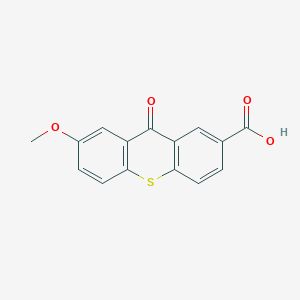
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

